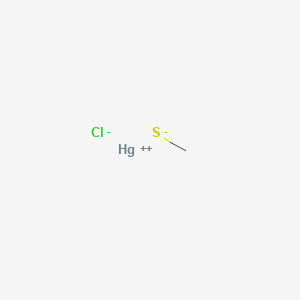
Mercury chloride methanethiolate (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury chloride methanethiolate (1/1/1) is a chemical compound that consists of mercury, chloride, and methanethiolate in a 1:1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mercury chloride methanethiolate can be synthesized through the reaction of elemental mercury with methanethiol in the presence of a chloride source. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. One common method involves the use of mercury(II) chloride and methanethiol in an aqueous solution, resulting in the formation of mercury chloride methanethiolate.
Industrial Production Methods
Industrial production of mercury chloride methanethiolate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury chloride methanethiolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) chloride and other oxidation products.
Reduction: Reduction reactions can convert mercury chloride methanethiolate to elemental mercury and other reduced species.
Substitution: The methanethiolate group can be substituted with other ligands, leading to the formation of different mercury complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include mercury(II) chloride, elemental mercury, and various substituted mercury complexes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mercury chloride methanethiolate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other mercury-containing compounds.
Biology: The compound is studied for its interactions with biological molecules, particularly thiol-containing proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a diagnostic tool and in the development of new therapeutic agents.
Industry: Mercury chloride methanethiolate is used in industrial processes, such as catalysis and material synthesis, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of mercury chloride methanethiolate involves its interaction with thiol groups in biological molecules. The compound can bind to cysteine residues in proteins, leading to the formation of stable mercury-thiolate complexes. This interaction can disrupt the normal function of proteins and enzymes, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mercury(II) chloride: A related compound with similar chemical properties but different reactivity and applications.
Mercury(II) methanethiolate: Another similar compound that shares some properties with mercury chloride methanethiolate but has distinct differences in its chemical behavior.
Uniqueness
Mercury chloride methanethiolate is unique due to its specific combination of mercury, chloride, and methanethiolate, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with thiol-containing molecules makes it particularly valuable in biological and medical research.
Propriétés
Numéro CAS |
53356-94-8 |
|---|---|
Formule moléculaire |
CH3ClHgS |
Poids moléculaire |
283.15 g/mol |
Nom IUPAC |
mercury(2+);methanethiolate;chloride |
InChI |
InChI=1S/CH4S.ClH.Hg/c1-2;;/h2H,1H3;1H;/q;;+2/p-2 |
Clé InChI |
UJKLWMUIPDHPIO-UHFFFAOYSA-L |
SMILES canonique |
C[S-].[Cl-].[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


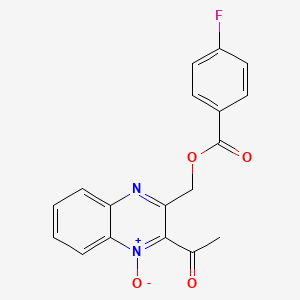
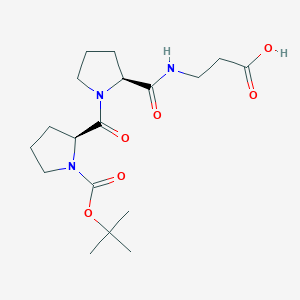
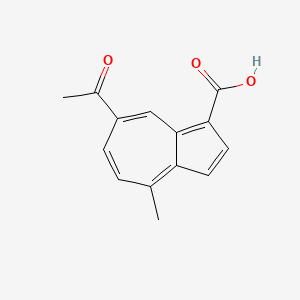
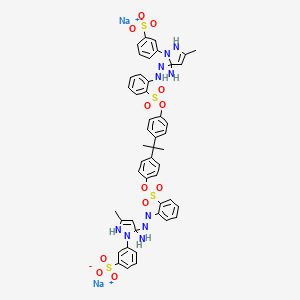
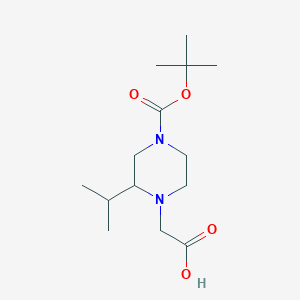
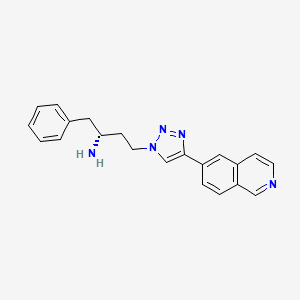
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)

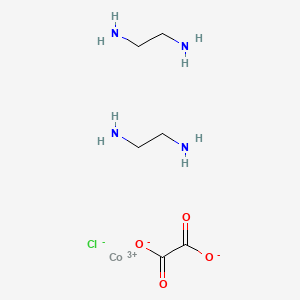
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
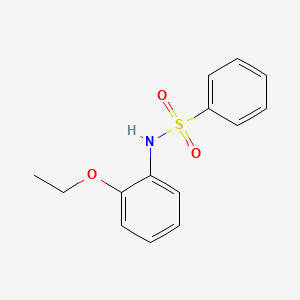
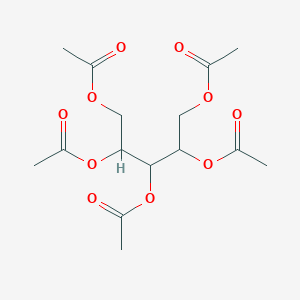
![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
